Cas no 1339694-88-0 (1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride)

1-(Butan-2-yl)-1H-imidazole-4-sulfonyl chloride is a specialized sulfonyl chloride derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive sulfonyl chloride group, which facilitates nucleophilic substitution reactions, and an imidazole ring that enhances its utility in heterocyclic chemistry. This compound is particularly valuable for introducing the 1-(butan-2-yl)-1H-imidazole-4-sulfonyl moiety into target molecules, enabling the development of novel bioactive compounds. Its stability under controlled conditions and compatibility with a range of solvents make it a practical choice for synthetic workflows. Proper handling is essential due to its moisture sensitivity and reactivity.
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride structure
1339694-88-0 structure
Product name:1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
CAS No:1339694-88-0
MF:C7H11ClN2O2S
Molecular Weight:222.692439317703
CID:4589512
PubChem ID:64144287

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
    • 1H-Imidazole-4-sulfonyl chloride, 1-(1-methylpropyl)-
    • インチ: 1S/C7H11ClN2O2S/c1-3-6(2)10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3
    • InChIKey: ASFFQUTUDZAARR-UHFFFAOYSA-N
    • SMILES: C1N(C(C)CC)C=C(S(Cl)(=O)=O)N=1

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride Security Information

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-108452-0.05g
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%
0.05g
$202.0 2023-10-27
Chemenu
CM416110-250mg
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%+
250mg
$*** 2023-03-28
A2B Chem LLC
AV46098-1g
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%
1g
$952.00 2024-04-20
Aaron
AR01A0SE-500mg
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%
500mg
$959.00 2025-02-08
A2B Chem LLC
AV46098-2.5g
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%
2.5g
$1832.00 2024-04-20
1PlusChem
1P01A0K2-500mg
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%
500mg
$895.00 2025-03-04
1PlusChem
1P01A0K2-5g
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%
5g
$3183.00 2023-12-22
Aaron
AR01A0SE-2.5g
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%
2.5g
$2373.00 2023-12-16
A2B Chem LLC
AV46098-50mg
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%
50mg
$248.00 2024-04-20
A2B Chem LLC
AV46098-100mg
1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride
1339694-88-0 95%
100mg
$352.00 2024-04-20

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride 関連文献

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chlorideに関する追加情報

Research Brief on 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1339694-88-0): Recent Advances and Applications

1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1339694-88-0) is a specialized sulfonyl chloride derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of enzyme inhibitors and targeted therapeutics. Recent studies have highlighted its potential in drug discovery, owing to its unique reactivity and ability to modify biomolecules. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and mechanistic insights.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride as a key building block for the development of covalent inhibitors targeting cysteine proteases. The study demonstrated that the sulfonyl chloride moiety facilitates selective modification of active-site cysteine residues, leading to potent and irreversible inhibition. This approach has been applied to the design of inhibitors for SARS-CoV-2 main protease (Mpro), showcasing the compound's relevance in antiviral drug development. The researchers employed a combination of molecular docking and kinetic assays to validate the inhibitory activity, providing a robust framework for future applications.

Another notable application of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride is in the field of chemical proteomics. A study in ACS Chemical Biology detailed its use as a reactive probe for labeling and identifying sulfenylated proteins in cellular environments. The compound's ability to selectively react with sulfenic acid modifications (-SOH) on proteins enables the mapping of redox-sensitive cysteine residues, which are critical for understanding oxidative stress responses. This technique has been instrumental in uncovering novel redox-regulated pathways, offering insights into diseases such as cancer and neurodegenerative disorders.

The synthesis and scalability of 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride have also been addressed in recent literature. A patent filed by a leading pharmaceutical company describes an optimized synthetic route that improves yield and purity while reducing the use of hazardous reagents. This advancement is particularly significant for industrial-scale production, ensuring the compound's availability for high-throughput screening and large-scale drug development projects. The patent highlights the importance of green chemistry principles in the synthesis of sulfonyl chloride derivatives.

In conclusion, 1-(butan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1339694-88-0) continues to be a valuable tool in chemical biology and drug discovery. Its applications span from covalent inhibitor design to redox proteomics, demonstrating its versatility and potential for future research. Ongoing studies are expected to further elucidate its mechanistic roles and expand its utility in therapeutic development. Researchers are encouraged to explore its derivatives and novel applications to harness its full potential in addressing unmet medical needs.

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